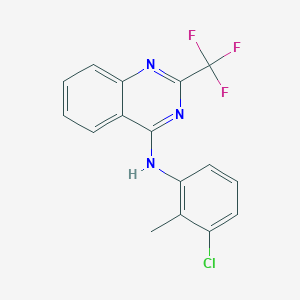

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazolinamines are a class of compounds known for their wide range of biological activities. The specific compound is part of this family, featuring a trifluoromethyl group and a chloro-methylphenyl substituent which may contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves multi-step reactions starting from readily available precursors. For instance, a method to synthesize quinazoline compounds involved substitution with phenylamine, followed by nucleophilic substitution reactions and reduction reactions, with optimization of the synthetic pathway to improve yield and purity (Ouyang et al., 2016).

Molecular Structure Analysis

Studies on similar compounds have employed spectroscopic methods (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography to elucidate their molecular structures. Density Functional Theory (DFT) calculations have also been used to optimize molecular structures and predict properties such as molecular electrostatic potential and frontier molecular orbitals (Wu et al., 2022).

Wissenschaftliche Forschungsanwendungen

Rhenium and Technetium Complexes Bearing Quinazoline Derivatives

Research on quinazoline derivatives, including those similar to N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, has shown progress in developing a biomarker for EGFR-TK imaging using rhenium and technetium complexes. These derivatives have been labeled with technetium-99m using mixed-ligand systems, showing potential in inhibiting EGFR autophosphorylation and A431 cell growth, which could be significant in cancer research and diagnostics (Fernandes et al., 2008).

Synthesis of Quinazolinocarboline Alkaloids

Quinazolinamine derivatives have been utilized in the synthesis of quinazolinocarboline alkaloids like rutaecarpine, hortiacine, euxylophoricine A, and euxylophoricine D. These compounds are formed through reactions involving methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates and tryptamine, demonstrating the chemical versatility of quinazolinamine structures in synthesizing complex alkaloids (Mohanta & Kim, 2002).

Synthesis of [11C]Gefitinib for Imaging EGFR Tyrosine Kinase

A derivative of quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, has been synthesized for use in positron emission tomography (PET) imaging. This compound, known as [11C]gefitinib, is a high-affinity inhibitor of EGFR-TK, indicating the potential of quinazolinamine derivatives in diagnostic imaging for cancer research (Holt et al., 2006).

Antimalarial Effects of Quinazolinediamines

N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines, which are structurally similar to this compound, have been synthesized and evaluated for their antimalarial properties. The research indicates general antimalarial activity among these derivatives, highlighting the potential of quinazolinamine compounds in developing antimalarial drugs (Elslager et al., 1981).

Novel H1-Antihistaminic Agents

Quinazolinamine derivatives have been investigated for their potential as H1-antihistaminic agents. For instance, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones synthesized from quinazolinamines have shown significant protection against histamine-induced bronchospasm in animal models, suggesting their utility in treating allergic reactions (Alagarsamy et al., 2007).

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3/c1-9-11(17)6-4-8-12(9)21-14-10-5-2-3-7-13(10)22-15(23-14)16(18,19)20/h2-8H,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEPAFOXJIQHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)

![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)

![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)

![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)

![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)